molecular formula C3H2FN3O2 B6232454 3-fluoro-4-nitro-1H-pyrazole CAS No. 73305-81-4

3-fluoro-4-nitro-1H-pyrazole

Cat. No. B6232454
CAS RN: 73305-81-4
M. Wt: 131.1
InChI Key:
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Description

3-Fluoro-4-nitro-1H-pyrazole (3F4N-1H-Pyrazole) is a versatile chemical compound with a wide range of applications in the field of scientific research. It is a heterocyclic aromatic compound that is composed of a five-membered ring of three carbon atoms and two nitrogen atoms. It is a colorless, crystalline solid that is insoluble in water but soluble in polar organic solvents. 3F4N-1H-Pyrazole has been used in numerous scientific studies due to its unique properties and potential applications.

Scientific Research Applications

3F4N-1H-Pyrazole has been used in a wide range of scientific research applications, including organic synthesis, medicinal chemistry, and biochemistry. It has been used in the synthesis of various compounds, including heterocyclic compounds, organometallic compounds, and pharmaceuticals. It has also been used in the synthesis of various drugs, such as anti-inflammatory drugs and antifungal drugs. In addition, 3F4N-1H-Pyrazole has been used as a catalyst in a variety of reactions, including Diels-Alder reactions, Heck reactions, and Suzuki-Miyaura reactions.

Mechanism of Action

The mechanism of action of 3F4N-1H-Pyrazole is not fully understood. However, it is believed that the compound acts as an electron donor, which facilitates the transfer of electrons from the reactants to the products in the desired reaction. In addition, it is believed that the compound is able to stabilize the transition state of the reaction, which increases the rate of the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3F4N-1H-Pyrazole have not been extensively studied. However, it is believed that the compound may have some anti-inflammatory and antifungal properties. In addition, it has been suggested that the compound may have the potential to inhibit the growth of certain cancer cells.

Advantages and Limitations for Lab Experiments

The main advantages of using 3F4N-1H-Pyrazole in laboratory experiments are its high solubility in polar organic solvents and its ability to act as an electron donor. Furthermore, the compound has been used in a variety of reactions with high yields and few side reactions. The main limitation of using 3F4N-1H-Pyrazole in laboratory experiments is its potential toxicity. Therefore, it is important to use the compound in a well-ventilated area and to wear protective clothing when handling it.

Future Directions

There are a number of potential future directions for research involving 3F4N-1H-Pyrazole. These include further investigation of its biochemical and physiological effects, as well as its potential applications in medicinal chemistry and organic synthesis. In addition, further research is needed to understand the mechanism of action of the compound and to identify more efficient methods for its synthesis. Finally, further research is needed to investigate the potential toxicity of the compound and to develop methods to mitigate its potential risks.

Synthesis Methods

3F4N-1H-Pyrazole can be synthesized using a variety of methods. The most common method is the reaction of 4-nitrophenol and 3-fluorobenzaldehyde in the presence of a base, such as potassium carbonate. This reaction yields the desired product in high yields with few side reactions. Other methods for the synthesis of 3F4N-1H-Pyrazole include the reaction of 4-nitrophenol and 3-fluorobenzyl bromide in the presence of a base, and the reaction of 4-nitrophenol and 3-fluorobenzyl chloride in the presence of a base.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-fluoro-4-nitro-1H-pyrazole involves the nitration of 3-fluoropyrazole followed by reduction of the nitro group to an amino group and subsequent diazotization and coupling with a nitro compound.", "Starting Materials": [ "3-fluoropyrazole", "nitric acid", "sulfuric acid", "sodium nitrite", "hydrochloric acid", "sodium hydroxide", "4-nitroaniline", "sodium acetate", "acetic acid", "ethanol" ], "Reaction": [ "Nitration of 3-fluoropyrazole with nitric acid and sulfuric acid to form 3-fluoro-4-nitropyrazole", "Reduction of 3-fluoro-4-nitropyrazole with sodium dithionite and sodium hydroxide to form 3-fluoro-4-amino pyrazole", "Diazotization of 4-nitroaniline with sodium nitrite and hydrochloric acid to form diazonium salt", "Coupling of diazonium salt with 3-fluoro-4-amino pyrazole in the presence of sodium acetate and acetic acid to form 3-fluoro-4-nitro-1H-pyrazole" ] }

CAS RN

73305-81-4

Molecular Formula

C3H2FN3O2

Molecular Weight

131.1

Purity

95

Origin of Product

United States

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